(5-Isopropyl-2-methylphenoxy)trimethylsilane
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Overview
Description
(5-Isopropyl-2-methylphenoxy)trimethylsilane is an organosilicon compound with the molecular formula C13H22OSi. It is a derivative of phenol, where the hydroxyl group is replaced by a trimethylsilyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Isopropyl-2-methylphenoxy)trimethylsilane typically involves the reaction of 5-isopropyl-2-methylphenol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride .
Industrial Production Methods
The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(5-Isopropyl-2-methylphenoxy)trimethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted phenoxytrimethylsilanes.
Scientific Research Applications
(5-Isopropyl-2-methylphenoxy)trimethylsilane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its role in drug development and delivery systems.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of (5-Isopropyl-2-methylphenoxy)trimethylsilane involves its interaction with various molecular targets. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its penetration into biological membranes. This property is particularly useful in drug delivery systems, where the compound can act as a carrier for active pharmaceutical ingredients .
Comparison with Similar Compounds
Similar Compounds
- (2-Isopropyl-5-methylphenoxy)trimethylsilane
- (5-Methyl-2-isopropylphenoxy)trimethylsilane
Uniqueness
(5-Isopropyl-2-methylphenoxy)trimethylsilane is unique due to its specific substitution pattern on the phenol ring, which can influence its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for specialized applications in organic synthesis and material science .
Properties
CAS No. |
66760-13-2 |
---|---|
Molecular Formula |
C13H22OSi |
Molecular Weight |
222.40 g/mol |
IUPAC Name |
trimethyl-(2-methyl-5-propan-2-ylphenoxy)silane |
InChI |
InChI=1S/C13H22OSi/c1-10(2)12-8-7-11(3)13(9-12)14-15(4,5)6/h7-10H,1-6H3 |
InChI Key |
WJJLDAJDILRAIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
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